

Application Notes and Protocols for Measuring 12-OAHSA Levels in Biological Samples

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Compound of Interest

Compound Name: 12-OAHSA-d17

Cat. No.: B10765678

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the accurate quantification of 12-Oleic Acid Hydroxy Stearic Acid (12-OAHSA) in various biological matrices. 12-OAHSA is a member of the fatty acid esters of hydroxy fatty acids (FAHFA) class of lipids, which have emerged as important endogenous signaling molecules with anti-inflammatory and anti-diabetic properties. [1][2][3] Accurate measurement of 12-OAHSA levels is crucial for understanding its physiological roles and for the development of novel therapeutics targeting metabolic and inflammatory diseases.

Biological Significance of 12-OAHSA

12-OAHSA has been identified as a bioactive lipid that mitigates obesity-induced inflammation and improves glucose homeostasis. [1][4] Studies have shown that 12-OAHSA can suppress the NF- κ B signaling pathway, a key regulator of inflammation. [1][5] This anti-inflammatory action is associated with a reduction in pro-inflammatory cytokine gene expression and an increase in the expression of the anti-inflammatory gene IL-10. [1][4] Found in dietary sources like olive oil, 12-OAHSA is of significant interest for its potential as a nutritional intervention against metabolic dysregulation. [1][4][5]

Experimental Protocols

The accurate quantification of 12-OAHSA in biological samples is predominantly achieved through Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).^{[3][5][6]} This method offers high sensitivity and specificity for the detection of this lipid species.

Protocol 1: Quantification of 12-OAHSA in Plasma/Serum by LC-MS/MS

This protocol details the steps for lipid extraction, sample enrichment, and subsequent analysis by LC-MS/MS.

Materials:

- Human or mouse plasma/serum samples
- Phosphate-buffered saline (PBS)
- Methanol
- Chloroform
- Internal Standard: 13C18-12-OAHSA^[7]
- Nitrogen gas stream
- Solid-phase extraction (SPE) cartridges
- Acquity UPLC BEH C18 column (1.7 μm , 2.1 mm \times 100 mm, Waters) or equivalent^[7]
- TSQ Quantiva LC/MS instrument (Thermo Fisher Scientific) or equivalent^[7]

Procedure:

- Sample Preparation and Lipid Extraction:
 - Thaw plasma or serum samples on ice.
 - To 200 μL of the sample, add 1.3 mL of PBS, 1.5 mL of methanol, and 3 mL of chloroform containing the internal standard (e.g., 1 pmol/sample of 13C18-12-OAHSA).^[7]

- Vortex the mixture thoroughly.
- Centrifuge at 2,200 x g for 5 minutes at 4°C to separate the organic and aqueous phases.
[7]
- Carefully transfer the lower organic phase to a new vial.
- Dry the organic extract under a gentle stream of nitrogen.[7]
- Store the dried lipid extract at -80°C until further processing.[7]
- Solid-Phase Extraction (SPE) for FAHFA Enrichment:
 - Reconstitute the dried lipid extract in a small volume of a suitable solvent.
 - Condition the SPE cartridge according to the manufacturer's instructions.
 - Load the reconstituted sample onto the SPE cartridge.
 - Wash the cartridge to remove interfering substances.
 - Elute the FAHFA fraction using an appropriate elution solvent.
 - Dry the eluted fraction under a gentle stream of nitrogen.
- LC-MS/MS Analysis:
 - Reconstitute the final dried extract in 40 µL of methanol, and inject 10 µL for analysis.[7]
 - Liquid Chromatography (LC) Conditions:[7]
 - Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 mm × 100 mm, Waters).
 - Mobile Phase: Isocratic flow with 93:7 methanol:water containing 5 mM ammonium acetate and 0.03% ammonium hydroxide (v/v).
 - Flow Rate: 0.2 mL/min.
 - Column Temperature: 25°C.

- Run Time: 30 minutes.
- Mass Spectrometry (MS) Conditions (Negative Ionization Mode):[\[7\]](#)
 - Spray Voltage: 3.5 kV.
 - Ion Transfer Tube Temperature: 325°C.
 - Vaporizer Temperature: 275°C.
 - Sheath Gas: 2.7 L/min.
 - Auxiliary Gas: 5.0 L/min.
 - Sweep Gas: 1.5 L/min.
- Data Acquisition: Use Multiple Reaction Monitoring (MRM) to detect and quantify 12-OAHSA and its internal standard. One quantifier and at least one qualifier transition should be monitored for each analyte.[\[7\]](#)

Quantitative Data Summary

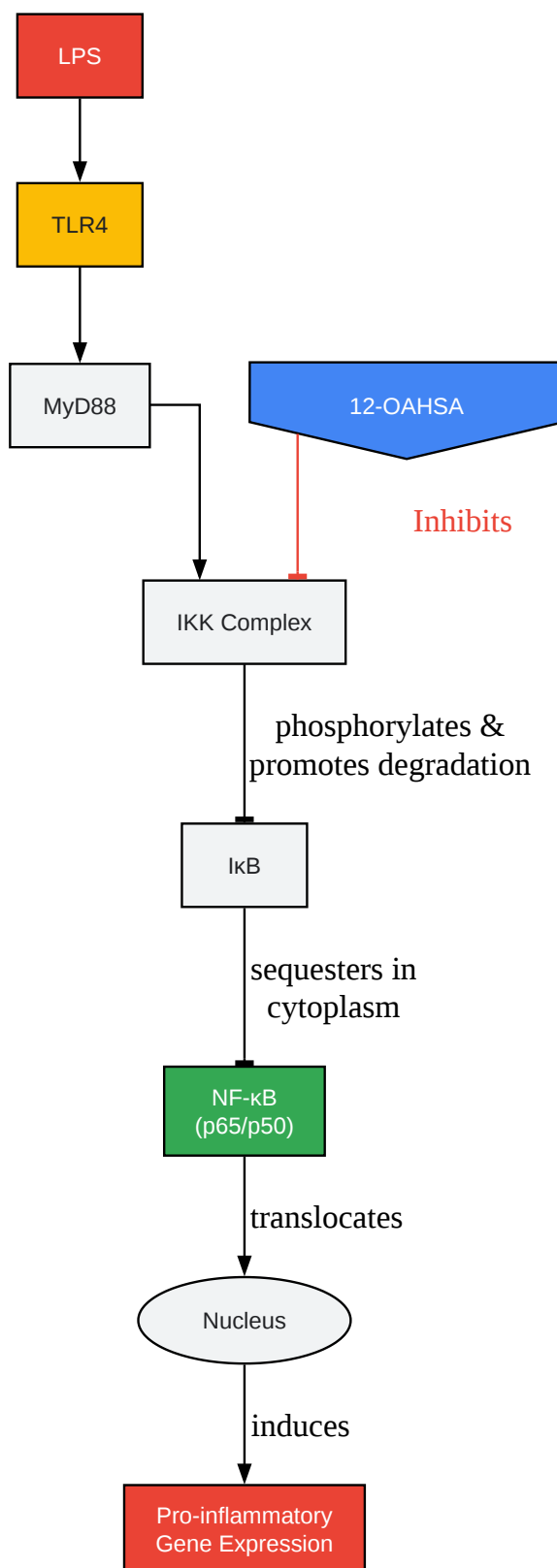
The following tables summarize reported levels of OAHSA isomers in different biological samples. It is important to note that concentrations can vary between individuals and under different physiological conditions.[\[7\]](#)

Isomer	Human Plasma Levels	Reference
8-OAHSA	Highest Levels	[6] [7]
9-OAHSA	Highest Levels	[6] [7]
10-OAHSA	Highest Levels	[6] [7]
11-OAHSA	Detected	[6] [7]
13/12-OAHSA	Detected	[6] [7]
5-OAHSA	Detected	[7]

Isomer	Mouse Perigonadal White Adipose Tissue (PGWAT) Levels	Reference
9-OAHSA	Detected, most highly upregulated in AG4OX mice	[6] [7]
10-OAHSA	Detected	[6] [7]
11-OAHSA	Detected	[6] [7]
12-OAHSA	Detected	[6] [7]
13-OAHSA	Detected	[6] [7]

Visualizations

Signaling Pathway



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Caption: 12-OA HSA inhibits the NF-κB signaling pathway.

Experimental Workflow



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Caption: Workflow for 12-OAHSA measurement.

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